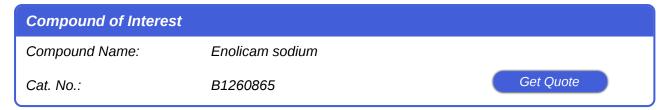


Enolicam Sodium: A Technical Guide to its Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

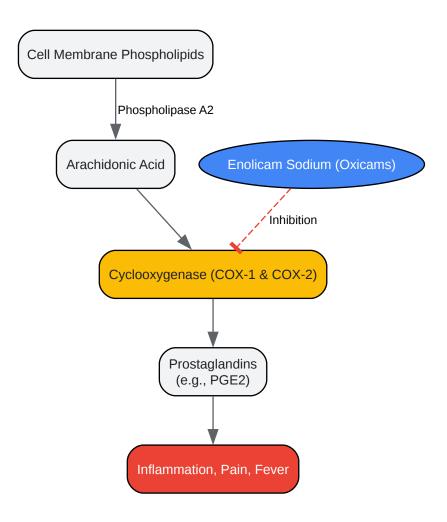
Enolicam sodium belongs to the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs). Its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of **enolicam sodium**, with a focus on its interaction with key inflammatory pathways. Quantitative data for representative oxicams are presented, alongside detailed experimental protocols for pertinent assays. Visualizations of the core signaling pathways are provided to facilitate a comprehensive understanding.

Core Mechanism of Action: Cyclooxygenase Inhibition

The principal mechanism of action for **enolicam sodium** and other oxicams is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1] By blocking the active site of COX enzymes, oxicams prevent the synthesis of prostaglandins, thereby reducing inflammation and alleviating pain.



The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the inhibitory action of **enolicam sodium**.



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Figure 1: Inhibition of Prostaglandin Synthesis by Enolicam Sodium.

Quantitative Data: COX Inhibition

The inhibitory potency of oxicams against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). Below is a summary of IC50 values for representative oxicams.



Drug	COX-1 IC50 (µM)	COX-2 IC50 (μM)	COX-2/COX-1 Selectivity Ratio
Piroxicam	0.76	8.99	11.8
Meloxicam	9.9	1.5	0.15
Tenoxicam	1.5	1.1	0.73

Note: A lower selectivity ratio indicates a higher selectivity for COX-2.

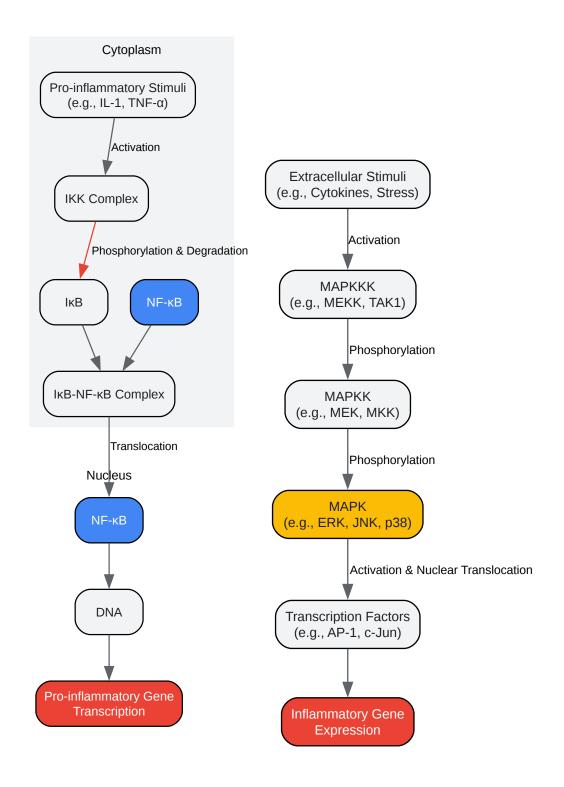
Modulation of Downstream Signaling Pathways

Beyond direct COX inhibition, the anti-inflammatory effects of **enolicam sodium** are also mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

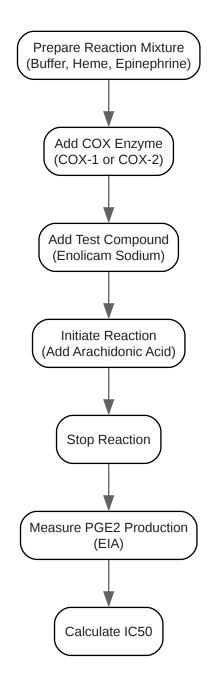
NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. **Enolicam sodium**, by reducing prostaglandin levels, can indirectly attenuate the activation of the NF-κB pathway.









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